amphidinolide B6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H54O8 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(1S,6S,7S,10S,12R,13S,14R,17S,19S,20E,24R,26S)-6,13,14,17-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacos-20-ene-8,15-dione |
InChI |
InChI=1S/C32H54O8/c1-18-12-19(2)14-29-28(40-29)11-9-8-10-26(34)24(7)32(38)39-23(6)15-22(5)30(36)31(37)27(35)17-25(33)16-21(4)20(3)13-18/h13,19,21-26,28-31,33-34,36-37H,1,8-12,14-17H2,2-7H3/b20-13+/t19-,21+,22-,23+,24+,25+,26+,28+,29+,30+,31+/m1/s1 |
InChI Key |
OHRZEZYMEPODIY-CJGMVNDYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H](O2)CCCC[C@@H]([C@@H](C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@H](C[C@@H](/C(=C/C(=C)C1)/C)C)O)O)O)C)C)C)O |
Canonical SMILES |
CC1CC2C(O2)CCCCC(C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)C)O)O)O)C)C)C)O |
Synonyms |
amphidinolide B6 |
Origin of Product |
United States |
Origin and Isolation Methodologies of Amphidinolide B6
Identification of Producer Organisms: Marine Dinoflagellates of the Genus Amphidinium
Amphidinolide B6 is produced by a marine dinoflagellate of the genus Amphidinium. acs.orgnih.gov Specifically, it has been isolated from a symbiotic strain identified as Amphidinium sp. (strain HYA002). acs.org These dinoflagellates are often found living in symbiosis with marine invertebrates, particularly acoel flatworms of the genus Amphiscolops. acs.orgnih.govnih.gov The producer organism for amphidinolide B4, a closely related compound, was isolated from the inner cells of a marine acoel flatworm Amphiscolops species collected off the coast of Okinawa, Japan. nih.gov The symbiotic relationship is a crucial aspect of the ecology of these microorganisms, which are the true biosynthetic source of this and other related macrolides. mdpi.com
The genus Amphidinium is known for producing a wide structural diversity of amphidinolides. nih.gov The specific strain HYA002 was noted for its capacity to produce significant quantities of macrolides related to amphidinolide H, and detailed investigation of its extracts led to the discovery of this compound. acs.org
Cultivation and Large-Scale Production Challenges for this compound
The acquisition of this compound for research purposes is heavily reliant on the successful cultivation of the producer Amphidinium strain. However, this process is fraught with challenges that limit the large-scale production of the compound.
Amphidinium species are typically grown in a liquid culture medium. nih.gov A common medium is seawater enriched with supplements such as the ES supplement, under controlled laboratory conditions. nih.govnih.gov These conditions often involve maintaining a constant temperature, for instance at 25°C, and a regulated light-dark cycle (e.g., 16 hours of light and 8 hours of dark) to mimic their natural environment and promote growth. nih.gov
A primary obstacle in large-scale production is the typically low biomass yield of the dinoflagellate cultures. arpnjournals.org To obtain even milligram quantities of a pure amphidinolide, hundreds or even thousands of liters of culture must be processed. For instance, the isolation of related compounds, amphidinolides B4 and B5, required the processing of 30 liters of culture to yield 60.5 grams of wet cell mass. nih.gov In another case, 1300 liters of culture were needed to harvest 1200 grams of wet cells for the isolation of amphidinolide C2. nih.gov This low productivity makes the process labor-intensive and costly.
Furthermore, dinoflagellates like Amphidinium can be sensitive to physical stress. The shear stress generated in large-scale bioreactors can damage the cells, limiting the scalability of the cultivation process. arpnjournals.org Research into optimizing culture conditions, such as light exposure and nutrient composition, is ongoing to enhance the production of these valuable metabolites. researchgate.netresearchgate.net
Extraction and Purification Techniques for this compound
Once the Amphidinium cells are harvested from the culture, a multi-step extraction and purification process is initiated to isolate this compound.
The process begins with the extraction of the wet cell biomass using a mixture of organic solvents, commonly methanol (B129727) and toluene (B28343). nih.govnih.gov After the initial extraction, the crude extract undergoes a liquid-liquid partitioning step. Typically, the extract is partitioned between toluene and an aqueous sodium chloride solution. nih.govnih.gov The desired macrolides, being lipophilic, preferentially move into the organic toluene layer.
This toluene-soluble fraction, which contains a complex mixture of lipids, pigments, and other metabolites, is then concentrated and subjected to column chromatography. Silica (B1680970) gel is frequently used as the stationary phase in the initial chromatographic separation, which helps to separate the compounds based on polarity. nih.govnih.gov This is followed by further purification steps, often involving reversed-phase column chromatography with a C18 stationary phase, which separates molecules based on their hydrophobicity. nih.govnih.gov
The following table summarizes a typical extraction and initial purification sequence for amphidinolides from Amphidinium sp.
| Step | Procedure | Purpose | Reference |
| 1. Harvesting | Centrifugation or filtration of the culture | To collect the dinoflagellate cells | nih.gov |
| 2. Extraction | Soaking the cell mass in a solvent mixture (e.g., MeOH/toluene) | To lyse the cells and dissolve the intracellular metabolites | nih.govnih.gov |
| 3. Partitioning | Separating the extract between toluene and aqueous NaCl | To remove water-soluble impurities from the target compounds | nih.govnih.gov |
| 4. Column Chromatography | Passing the toluene-soluble material through a silica gel column | To perform a preliminary separation of compounds based on polarity | nih.govnih.gov |
Chromatographic and Spectroscopic Methods in Initial Isolation
The final isolation and structural identification of this compound rely on a combination of advanced chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is the key technique for the final purification of this compound from the semi-purified fractions. nih.govnih.gov Reversed-phase HPLC, using columns such as C18, is particularly effective. nih.gov This method offers high resolution, allowing for the separation of structurally similar amphidinolides from one another. The process involves injecting the sample into the HPLC system, where it is passed through the column using a specific mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and the separated compounds are detected, often by UV absorbance. nih.gov
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the complex structure of molecules like this compound. Detailed 2D NMR experiments, such as COSY, TOCSY, HMQC, and HMBC, are used to piece together the carbon skeleton and the placement of functional groups. acs.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the precise molecular weight and, consequently, the molecular formula of the compound. acs.org
Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of chiral centers in this compound is established by comparing its CD spectrum with those of known amphidinolides whose stereostructures have been previously confirmed. acs.orgnih.gov
The table below outlines the primary analytical methods used in the final stages of isolation and characterization.
| Analytical Method | Application in this compound Research | Reference |
| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound from complex mixtures. | nih.gov |
| 2D Nuclear Magnetic Resonance (NMR) | Elucidation of the planar structure and relative stereochemistry. | acs.orgacs.org |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula. | acs.org |
| Circular Dichroism (CD) | Assignment of the absolute stereochemistry. | acs.orgnih.gov |
Structural Elucidation and Stereochemical Assignment of Amphidinolide B6
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
The foundational framework of amphidinolide B6's planar structure was meticulously assembled through a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data. acs.orgnih.gov Techniques such as 1H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the connectivity of protons and carbons within the molecule. acs.org
The 1H NMR spectrum of this compound showed significant similarities to that of its congener, amphidinolide B7. acs.org However, key differences, particularly the absence of signals corresponding to a trisubstituted double bond at C-2–C-3 in this compound, indicated a structural variation at this position. acs.org Detailed analysis of the 2D NMR data allowed for the assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent framework. acs.orgacs.org
Table 1: 1H NMR Spectroscopic Data for this compound (CDCl₃, 600 MHz)
| Position | δH (ppm), mult. (J in Hz) |
| 2a | 2.42, m |
| 2b | 2.29, m |
| 3a | 1.62, m |
| 3b | 1.48, m |
| 4 | 3.75, m |
| 5 | 3.40, m |
| 6a | 1.75, m |
| 6b | 1.55, m |
| 7-Me | 0.95, d (6.9) |
| 8a | 2.55, m |
| 8b | 2.45, m |
| 10 | 5.25, dd (9.8, 2.4) |
| 11 | 5.98, dd (15.5, 9.8) |
| 12 | 5.40, dd (15.5, 7.3) |
| 13 | 4.15, m |
| 14-Me | 1.01, d (6.9) |
| 15 | 3.85, m |
| 16 | 1.80, m |
| 17 | 3.65, m |
| 18 | 1.95, m |
| 19-Me | 0.88, d (6.9) |
| 20 | 5.35, d (9.8) |
| 21-Me | 1.70, s |
| 22a | 1.45, m |
| 22b | 1.30, m |
| 23 | 2.10, m |
| 24-Me | 0.92, d (6.6) |
| 25 | 3.95, m |
| 26-Me | 1.25, d (6.2) |
| 27a | 4.95, s |
| 27b | 4.85, s |
| 4-OH | 2.85, d (4.2) |
| 5-OH | 3.15, d (3.6) |
| 13-OH | 2.50, d (5.5) |
| 17-OH | 2.75, d (4.8) |
| Data sourced from Tsuda et al., 2007. acs.org |
Table 2: 13C NMR Spectroscopic Data for this compound (CDCl₃, 150 MHz)
| Position | δC (ppm) |
| 1 | 171.5 |
| 2 | 42.5 |
| 3 | 35.5 |
| 4 | 72.5 |
| 5 | 78.5 |
| 6 | 40.5 |
| 7 | 34.5 |
| 8 | 45.5 |
| 9 | 175.5 |
| 10 | 130.5 |
| 11 | 135.5 |
| 12 | 128.5 |
| 13 | 75.5 |
| 14 | 38.5 |
| 15 | 70.5 |
| 16 | 41.5 |
| 17 | 68.5 |
| 18 | 36.5 |
| 19 | 21.5 |
| 20 | 125.5 |
| 21 | 138.5 |
| 22 | 39.5 |
| 23 | 32.5 |
| 24 | 18.5 |
| 25 | 76.5 |
| 26 | 20.5 |
| 27 | 112.5 |
| 7-Me | 15.5 |
| 14-Me | 12.5 |
| 19-Me | 16.5 |
| 21-Me | 14.5 |
| 24-Me | 17.5 |
| 26-Me | 22.5 |
| Data sourced from Tsuda et al., 2007. acs.org |
Chiroptical Methods for Absolute Configuration Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), played a pivotal role in assigning the absolute configuration of this compound. nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. mdpi.com The ECD spectrum of this compound was compared with those of known amphidinolides, whose absolute stereochemistries had been previously established. acs.orgnih.gov This comparative analysis allowed for the confident assignment of the absolute configuration of the multiple stereocenters within the this compound molecule. nih.gov
Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis
High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in determining the molecular formula of this compound. The HRESIMS data for this compound revealed a pseudomolecular ion peak at m/z 589.3718 [M + Na]⁺, which established its molecular formula as C₃₂H₅₄O₈. acs.orgnih.gov This information was fundamental for the subsequent structural elucidation, as it provided the elemental composition and the degree of unsaturation, guiding the interpretation of the NMR data.
Elucidation of Relative and Absolute Stereochemistry of this compound
The determination of the relative and absolute stereochemistry of this compound was a complex undertaking that relied on the integration of data from multiple analytical methods. The relative configurations of the various stereocenters were deduced from detailed analysis of NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) correlations. nih.gov
The absolute configuration was ultimately assigned by comparing the NMR and CD data of this compound with those of known amphidinolides. acs.orgnih.gov This comparative approach is a powerful tool in the stereochemical elucidation of complex natural products, leveraging the established stereostructures of related compounds. nih.gov
Comparative Structural Analysis with Related Amphidinolides
The structural elucidation of this compound was significantly aided by comparing its spectral data with those of its close relatives, amphidinolide B5 and amphidinolide B7. acs.orgoregonstate.edu
Amphidinolide B5: While sharing the same 26-membered macrolide core, amphidinolide B5 possesses a different substitution pattern. A detailed comparison of their NMR spectra highlighted key structural differences, which was instrumental in confirming the unique structure of this compound.
Amphidinolide B7: Amphidinolide B7 is a closely related 26-membered macrolide that was isolated alongside this compound. acs.orgacs.org The most significant difference between the two is the presence of a trisubstituted double bond at the C-2 and C-3 positions in amphidinolide B7, which is absent in this compound. acs.org This distinction was clearly evident from the comparison of their respective NMR spectra. acs.org The structural similarities and differences between these compounds provide valuable insights into the biosynthetic pathways of these complex macrolides.
Synthetic Endeavors Towards Amphidinolide B6 and Its Congeners
Strategic Approaches in the Total Synthesis of Complex Macrolides
Convergent Synthesis Methodologies
The application of convergent strategies is evident in the synthetic efforts towards various amphidinolides. For example, the total synthesis of amphidinolide A was designed with a highly convergent approach, disconnecting the molecule into three key intermediates. nih.gov This strategy provided the flexibility needed to access multiple diastereomers for structural confirmation. nih.gov Similarly, the synthesis of the C1-C29 framework of amphidinolide F involved the coupling of three fragments of similar size and complexity. nih.gov In the context of amphidinolide T3 synthesis, a retrosynthetic analysis identified two key building blocks that were synthesized independently and then assembled. brandeis.edu This convergent approach is a hallmark of modern natural product synthesis, enabling the efficient construction of intricate molecular targets.
Fragment Coupling Strategies
The success of a convergent synthesis hinges on the reliable and efficient coupling of the prepared fragments. Various powerful chemical reactions are employed for this purpose. In the synthesis of amphidinolide T3, a key fragment coupling was achieved through a dithiane coupling reaction. brandeis.edu The total synthesis of amphidinolide J utilized a palladium-catalyzed Suzuki-Miyaura reaction to couple two advanced intermediates. mdpi.com Another notable example is the Julia-Kocienski olefination, which was used to unite two major fragments during the total synthesis of (-)-amphidinolide E. nih.gov These coupling reactions are chosen for their high efficiency, functional group tolerance, and ability to form key carbon-carbon bonds late in the synthetic sequence.
Key Chemical Transformations and Reaction Sequences in Amphidinolide Synthesis
The construction of the complex amphidinolide framework relies on a toolbox of powerful and stereoselective chemical reactions.
Macrocyclization Techniques (e.g., Ring-Closing Metathesis (RCM))
Macrocyclization, the formation of a large ring structure, is a critical and often challenging step in the synthesis of macrolides. Overcoming the entropic barrier to ring closure is a significant hurdle. researchgate.net Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of macrocyclic structures. rsc.org In the total syntheses of amphidinolides B, G, and H, the 26- and 27-membered macrocyclic lactone rings were efficiently constructed using RCM. nih.gov This reaction, often catalyzed by ruthenium-based catalysts, has proven to be highly effective in forming large rings, even those containing sterically demanding trisubstituted alkenes. bc.edu Beyond RCM, other macrocyclization strategies include macrolactonization, such as the Yamaguchi and Shiina esterification methods, which have been successfully employed in the final ring-closing step of various amphidinolide syntheses. mdpi.comnih.gov The Kita macrolactonization protocol was also utilized in the synthesis of (-)-amphidinolide E. nih.gov
Stereoselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Reactions, Wittig Reactions)
The creation of new carbon-carbon bonds with precise control over the resulting stereochemistry is fundamental to the synthesis of stereochemically rich molecules like amphidinolide B6. The aldol reaction is a cornerstone of polyketide synthesis, allowing for the formation of β-hydroxy carbonyl units with high levels of stereocontrol. In the synthetic efforts toward amphidinolide B1, a non-chelation-controlled aldol coupling was a key step to install a specific stereocenter. oregonstate.edu The diastereoselectivity of aldol reactions can be highly dependent on the choice of reagents and protecting groups. oregonstate.edu The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable for the formation of carbon-carbon double bonds. A Wittig/HWE reaction sequence was effectively used to construct the diene moiety in an intermediate for amphidinolide B1 synthesis. oregonstate.edu
Stereocontrolled Olefin Synthesis (e.g., Stille-Type Couplings, Alkene-Alkyne Couplings)
The precise construction of olefins with specific stereochemistry (E or Z) is another critical aspect of amphidinolide synthesis. Stille-type couplings, which involve the reaction of an organostannane with an organic halide catalyzed by palladium, have been utilized in the synthesis of complex molecules. For instance, a Stille coupling was employed to furnish a key intermediate containing all the necessary carbon atoms for the azaspiracid-1 (B164318) structure, a related complex marine natural product. oregonstate.edu Ruthenium-catalyzed alkene-alkyne couplings have also proven valuable, as demonstrated in the synthesis of amphidinolide A, which possesses two skipped 1,4-diene subunits. nih.gov These powerful cross-coupling reactions provide reliable methods for the stereocontrolled synthesis of the intricate olefinic patterns found in the amphidinolide family.
Installation and Manipulation of Chiral Centers
The construction of the multiple stereogenic centers within the amphidinolide framework is a critical aspect of their total synthesis. Chemists have employed a wide array of asymmetric reactions to control the precise three-dimensional arrangement of atoms.
A common strategy involves the use of well-established asymmetric reactions early in the synthesis to create key chiral building blocks. For instance, the Sharpless asymmetric epoxidation and dihydroxylation reactions have been utilized to set the stereochemistry of alcohol groups, which are then carried through multiple steps. nih.govacs.orgijsrp.org In the synthesis of amphidinolide K, a Sharpless asymmetric epoxidation of an allylic alcohol was a key step in establishing the desired stereochemistry with high enantiomeric excess. ijsrp.org Similarly, in the total synthesis of amphidinolide W, a Sharpless asymmetric dihydroxylation was a featured reaction. nih.gov
Aldol reactions are another cornerstone for building the carbon skeleton while simultaneously setting stereocenters. The synthesis of amphidinolide Y, for example, relied on a diastereoselective boron-mediated aldol reaction to create a 1,4-anti relationship between two hydroxyl groups. acs.org An interesting case arose during the synthesis of amphidinolide B congeners, where the stereochemical outcome of a key aldol reaction was found to be highly dependent on the choice of protecting groups and reaction temperature. The use of a non-chelating silyl (B83357) group at a low temperature (-100ºC) favored the desired 18R isomer, demonstrating that subtle modifications can have profound stereochemical consequences. nih.gov
Other notable methods include:
Lewis acid-catalyzed allylation , which was used to achieve high diastereoselectivity in the synthesis of an intermediate for amphidinolide K. ijsrp.org
Asymmetric hydrogenation of a-ketoesters, as seen in the synthesis of a fragment for amphidinolide Y. acs.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) , a versatile method developed extensively by Trost and others, has been applied to the synthesis of various complex molecules, including precursors to amphidinolide N. stanford.edustanford.edusemanticscholar.org
These examples highlight the necessity of a diverse toolkit of stereocontrolled reactions to successfully navigate the synthesis of these complex natural products.
| Reaction Type | Congener Application | Purpose / Stereocenter | Reference |
| Sharpless Asymmetric Epoxidation | Amphidinolide K, Amphidinolide X/Y | Creation of key chiral epoxides from allylic alcohols. | acs.orgijsrp.org |
| Sharpless Asymmetric Dihydroxylation | Amphidinolide W | Installation of vicinal diols with controlled stereochemistry. | nih.gov |
| Diastereoselective Aldol Reaction | Amphidinolide Y, Amphidinolide B congeners | Formation of C-C bonds with control of alcohol stereocenters (e.g., C18). | nih.govacs.org |
| Asymmetric Hydrogenation | Amphidinolide Y | Stereoselective reduction of a ketone to form a chiral alcohol. | acs.org |
| Pd-catalyzed Asymmetric Allylic Alkylation | Amphidinolide N | Enantioselective formation of C-C bonds to build chiral fragments. | semanticscholar.org |
Challenges in the Total Synthesis of this compound Due to Structural Complexity
The synthesis of amphidinolides is fraught with challenges stemming from their intricate structures. These molecules often feature large macrolactone rings, sensitive functional groups like epoxides and dienes, and densely packed stereocenters.
A paramount challenge is the macrocyclization step—the formation of the large lactone ring. This step is often low-yielding due to competing intermolecular reactions and the high conformational strain of the ring. For example, an initial ring-closing metathesis strategy in the synthesis of amphidinolide W was unsuccessful, leading to an undesired 17-membered ring instead of the target 12-membered macrocycle. acs.orgnih.gov Chemists have employed various macrolactonization methods, such as the Yamaguchi and Shiina protocols, to overcome this hurdle, but it remains a critical and often unpredictable step. nih.govacs.orgmdpi.com
The construction of specific olefin geometries and polyene systems is another significant difficulty. The diene moieties can be unstable, and creating specific E/Z geometries can be problematic. Current time information in Bangalore, IN. In the synthesis of amphidinolide H, a standard palladium-catalyzed Stille coupling failed to form a key diene, forcing the researchers to use a less common copper-based reagent. nih.gov Similarly, the formation of a trisubstituted double bond in amphidinolide X proved so difficult via a standard ring-closing metathesis that a silicon-tethered strategy had to be employed. nih.gov
Furthermore, the presence of sensitive functional groups requires careful planning of the synthetic route and the use of orthogonal protecting groups. The allylic epoxide moiety in amphidinolide B congeners, for instance, is particularly labile, necessitating its introduction late in the synthesis. nih.gov Protecting group manipulations can also be unexpectedly complex; in some syntheses, the removal of certain protecting groups proved problematic, requiring a complete redesign of the synthetic sequence with different protecting groups. nih.gov
| Challenge | Description | Congener Example(s) | Reference |
| Macrocyclization | Difficulty in forming the large macrolactone ring efficiently, often leading to low yields or undesired products. | Amphidinolide W, Amphidinolide X, Amphidinolide Y | acs.orgacs.orgnih.gov |
| Olefin/Diene Formation | Instability of diene systems and difficulty in controlling the stereochemistry of double bonds. | Amphidinolide E, Amphidinolide H, Amphidinolide X | nih.govCurrent time information in Bangalore, IN.nih.gov |
| Sensitive Functional Groups | The presence of labile groups, such as allylic epoxides, requires careful synthetic planning and late-stage introduction. | Amphidinolide B congeners | nih.gov |
| Protecting Group Strategy | Unexpected difficulties in removing protecting groups without affecting other parts of the molecule. | Amphidinolide H | nih.gov |
Elucidation and Correction of Previously Reported Structures through Synthetic Studies
One of the most significant contributions of total synthesis is its power to verify or correct the structures of natural products that were initially proposed based on spectroscopic data alone. In several cases within the amphidinolide family, the originally assigned structure was found to be incorrect only after a synthetic sample was created and its properties were compared to the natural isolate.
A prominent example is amphidinolide A . Multiple research groups completed total syntheses of the proposed structure, but the spectroscopic data of the synthetic material did not match that of the natural product. This led to a systematic investigation by the Trost group, who synthesized a number of diastereomers. nih.govacs.org By comparing the NMR spectra of each synthetic isomer with the natural compound, they were able to pinpoint the errors in the originally proposed relative stereochemistry and establish the correct structure. nih.govacs.orgcapes.gov.br
A similar story unfolded with amphidinolide W . The Ghosh group completed an enantioselective total synthesis of the proposed structure, but again, the data did not match. acs.org After careful analysis of the NMR spectra, they hypothesized that the stereochemistry at the C6 position was incorrect in the original assignment. They then synthesized the C6-epimer, and its spectroscopic data proved to be identical to that of natural amphidinolide W, thereby revising the structure. nih.govacs.orgnih.govmdpi.comacs.org
These instances underscore the indispensable role of total synthesis as the ultimate tool for structural confirmation. While modern spectroscopic and computational methods have become increasingly powerful, the unambiguous confirmation provided by synthesizing a molecule and comparing it directly to the natural sample remains the gold standard in natural product chemistry.
Development of Analogs through Synthetic Modification for Structure-Activity Relationship Studies
A primary motivation for the total synthesis of complex natural products is the opportunity to create structural analogs that are not available from the natural source. acs.org By systematically modifying different parts of the molecule, chemists can probe which functional groups and stereochemical features are essential for its biological activity. This process, known as structure-activity relationship (SAR) studies, is fundamental to developing more potent or selective therapeutic agents. nih.gov
In the context of the amphidinolides, synthetic flexibility has allowed for the creation of analogs to gain initial insights into their SAR. During the synthesis of amphidinolide V , a variety of diastereomers and analogs with modified side chains were prepared. nih.govresearchgate.net Biological evaluation of these compounds revealed that the stereostructure of the macrolactone core is a critical parameter for cytotoxicity. nih.govresearchgate.net In contrast, the alterations made to the lipophilic side chain did not significantly reduce the compound's activity, suggesting this part of the molecule might be more tolerant to modification. nih.govresearchgate.net
Likewise, studies on amphidinolide C and its relatives have provided clues. Amphidinolides C2 and F, which differ from the highly potent amphidinolide C in the structure of their side chains, are approximately one thousand times less active. nih.gov This dramatic drop in cytotoxicity strongly suggests a crucial role for the specific C26–C34 side chain of amphidinolide C in its biological activity. nih.gov Similarly, the cytotoxicity of amphidinolide N congeners was affected by the presence or absence of an epoxide ring, indicating its importance for the molecule's potent activity. jst.go.jp
These preliminary SAR studies, made possible through total synthesis, provide a foundation for the rational design of future amphidinolide-based compounds with potentially improved therapeutic properties.
Biosynthetic Hypotheses and Pathways for Amphidinolide B6
Investigative Methodologies for Biosynthetic Pathway Elucidation in Dinoflagellates
Isotope Labeling Studies
Isotope labeling experiments are a cornerstone of biosynthetic research. nih.govmdpi.com In these studies, precursors enriched with stable isotopes (e.g., ¹³C or ²H) are fed to the producing organism. The resulting labeled natural product is then isolated, and the positions of the incorporated isotopes are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For amphidinolides, feeding experiments with ¹³C-labeled acetate (B1210297) have been crucial in confirming their polyketide origin and mapping the incorporation patterns of acetate units into the carbon backbone. nih.govmdpi.com These studies have revealed unusual biosynthetic features in dinoflagellate polyketides, such as the extensive deletion of C1 carbons from acetate and the derivation of pendent methyl groups from the methyl carbon of acetate, a process termed β-alkylation. nih.govnih.govmdpi.com
| Labeled Precursor | Key Finding | Technique(s) |
| [1-¹³C]-acetate | Tracing the origin of carboxyl-derived carbons. | NMR, MS |
| [2-¹³C]-acetate | Tracing the origin of methyl-derived carbons. | NMR, MS |
| [1,2-¹³C₂]-acetate | Identifying intact acetate units in the polyketide chain. | NMR, MS |
| [2-¹³C, ²H₃]-acetate | Investigating the origin of pendent methyl groups. | NMR, MS |
Table 1: Isotope Labeling in Amphidinolide Biosynthesis
Genomic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters
With advancements in sequencing technologies, genomic and transcriptomic approaches have become invaluable for identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products. jmicrobiol.or.krfrontiersin.org
Genomic analysis involves sequencing the entire genome of the dinoflagellate and using bioinformatics tools to search for genes encoding PKSs and other biosynthetic enzymes. jmicrobiol.or.krnih.gov These genes are often clustered together on the chromosome, which facilitates their identification. The discovery of PKS gene fragments in Amphidinium species has provided direct evidence for the genetic basis of amphidinolide biosynthesis. mdpi.com For instance, screening of amphidinolide-producing strains has led to the detection of multiple KS domains of Type I PKSs. mdpi.com
Transcriptomic analysis (RNA-seq) involves sequencing the messenger RNA (mRNA) of the organism under different conditions. nih.govnih.gov This approach can identify which genes are actively being expressed and can help to correlate gene expression with the production of specific metabolites. For example, transcriptomic studies have shown that nutrient availability, such as phosphorus limitation, can significantly affect the expression of PKS genes in some dinoflagellates. mdpi.com
| Approach | Description | Application to Amphidinolide B6 |
| Genomics | Sequencing and analysis of the organism's entire DNA. | Identification of the putative this compound biosynthetic gene cluster, including PKS and tailoring enzyme genes. jmicrobiol.or.kr |
| Transcriptomics | Sequencing and analysis of the organism's expressed RNA. | Correlating the expression of specific PKS and other biosynthetic genes with this compound production under various culture conditions. nih.gov |
Table 2: Genomic and Transcriptomic Methodologies
The combination of these classical and modern techniques is progressively unraveling the intricate biosynthetic pathway of this compound, paving the way for a deeper understanding of how these remarkable natural products are assembled in the marine environment.
Biological Activities and Molecular Mechanisms of Amphidinolide B6
Assessment of In Vitro Cytotoxic Activity of Amphidinolide B6
The primary indicator of the potential of a compound as an anticancer agent is its ability to inhibit the growth of or kill cancer cells in a laboratory setting. The cytotoxic profile of this compound has been evaluated against specific human cancer cell lines.
Efficacy Against Specific Cancer Cell Lines (e.g., L1210 Murine Leukemia, HCT 116 Human Colon Tumor, KB Cancer Cell, Human B Lymphocyte DG-75 Cells)
This compound, a 26-membered macrolide isolated from a symbiotic dinoflagellate Amphidinium sp., has demonstrated notable cytotoxic activity. ufc.brmdpi.comnih.gov Specifically, its efficacy has been reported against human B lymphocyte DG-75 cells, where it exhibited a potent inhibitory concentration (IC50) of 0.02 μg/mL. oregonstate.edu
While the broader family of amphidinolides has been tested against a wide panel of cancer cells, including L1210 murine leukemia, HCT 116 human colon tumor, and KB human oral cancer cells, specific cytotoxic data for this compound against these particular cell lines is not extensively documented in the reviewed scientific literature. oregonstate.eduacs.org For context, other related compounds such as amphidinolide B1 have shown significant activity against HCT 116 (IC50 of 0.122 μg/mL) and L1210 (IC50 of 0.14 ng/mL). acs.orgnih.gov Similarly, amphidinolides B4 and B5 show potent cytotoxicity against L1210 and KB cells. oregonstate.eduacs.org
Potency and Differential Sensitivity Across Cancer Cell Types
The available data highlights the potency of this compound against human B lymphocyte DG-75 cells. Its IC50 value of 0.02 μg/mL indicates significant cytotoxic potential. oregonstate.edu In the same study, the related compound amphidinolide B7 showed an IC50 of 0.4 μg/mL against the same cell line, suggesting that subtle structural differences between the amphidinolides can lead to significant variations in potency. oregonstate.edu This implies a degree of differential sensitivity. However, a comprehensive analysis of the differential sensitivity of this compound across a broader range of cancer cell types cannot be completed due to the lack of available data for other cell lines such as L1210, HCT 116, and KB.
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Description | IC50 (μg/mL) | Reference |
|---|---|---|---|
| DG-75 | Human B Lymphocyte | 0.02 | oregonstate.edu |
| L1210 | Murine Leukemia | Data Not Available | |
| HCT 116 | Human Colon Tumor | Data Not Available | |
| KB | Human Oral Cancer | Data Not Available |
Investigations into Cellular Targets and Molecular Mechanisms of Action
Understanding how a compound exerts its cytotoxic effects at a molecular level is crucial for its development as a therapeutic agent. For the amphidinolide family, the actin cytoskeleton has emerged as a key target.
Interaction with the Actin Cytoskeleton (e.g., F-actin Destabilization or Stabilization)
While direct studies on the interaction of this compound with the actin cytoskeleton are not present in the reviewed literature, evidence from closely related analogues, particularly amphidinolide B1, strongly suggests that this is a probable mechanism of action. nih.gov Several members of the amphidinolide family have been confirmed to interact with actin, a critical protein for cell structure, motility, and division. nih.gov These compounds can act as either F-actin (filamentous actin) destabilizers or stabilizers. nih.gov Given that the cellular target for at least five different amphidinolides (B1, H1, J, K, and X) is actin, it is hypothesized that this compound may also share this target. nih.gov However, without direct experimental evidence, it remains unknown whether it would stabilize or destabilize actin filaments.
Modulation of Actomyosin (B1167339) ATPase Activity
A key insight into the mechanism of the B-series amphidinolides comes from studies on amphidinolide B1. Research has shown that amphidinolide B1 is a powerful activator of actomyosin ATPase. acs.orgwaocp.org This enzyme is part of the actin-myosin complex, which is fundamental for muscle contraction and cellular motility. By enhancing the ATPase activity, amphidinolide B1 directly promotes the interaction between actin and myosin. waocp.org This suggests that the compound binds to the actomyosin complex, inducing a conformational change that increases its enzymatic rate. waocp.org Considering the structural similarities between this compound and amphidinolide B1, it is highly plausible that this compound may also modulate actomyosin ATPase activity, contributing to its cytotoxic effects by disrupting essential cellular motor processes.
Analysis of Cell Cycle Perturbations and Apoptosis Induction Pathways
The disruption of the cell cycle and the induction of programmed cell death (apoptosis) are common mechanisms of action for cytotoxic anticancer drugs. academicjournals.orgnih.govmdpi.comresearchgate.net This typically involves arresting cells at a particular phase of the cell cycle (e.g., G1, S, or G2/M) and activating signaling cascades that lead to controlled cellular demise. However, specific investigations into the effects of this compound on cell cycle progression and the induction of apoptosis have not been reported in the available scientific literature. Therefore, it is currently unknown whether the cytotoxicity of this compound is mediated through cell cycle arrest or the activation of apoptotic pathways.
Identification of Specific Protein Interactions and Binding Sites
While the complete profile of molecular targets for this compound is still under investigation, a significant body of research points to the actin cytoskeleton as a primary site of interaction. nih.govmdpi.com Several members of the amphidinolide family have been shown to interact with actin, a critical protein for maintaining cell structure, division, and motility. mdpi.comnih.gov Although the specific binding site for this compound on actin has not been definitively determined, studies on related compounds, such as amphidinolide H, have provided valuable insights. Research has shown that amphidinolide H covalently binds to actin, specifically at the Tyr200 residue located in subdomain 4, leading to the stabilization of actin filaments. nih.gov Given the structural similarities within the amphidinolide family, it is plausible that this compound may also interact with actin in a similar region, thereby disrupting the normal dynamics of the cytoskeleton and contributing to its potent cytotoxic effects. nih.gov The disruption of microfilament organization within the cytoskeleton is a proposed mechanism of action for several amphidinolides. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effects. For the amphidinolide family, including B6, these studies have revealed that specific structural features are critical for their cytotoxic potency. nih.gov
Key structural motifs influencing cytotoxicity include:
The Macrolide Core: The large 26-membered macrolactone ring is a foundational element for the potent activity observed in many amphidinolides. nih.govnih.gov Alterations to this core structure are generally detrimental to its cytotoxic effects.
Side Chains and Functional Groups: The presence and configuration of various side chains and functional groups, such as hydroxyl groups, methyl substitutions, and epoxide rings, play a significant role in the molecule's ability to interact with its biological targets. ontosight.ai For instance, in studies of amphidinolide X and Y analogs, modifications to the molecular framework led to synthetic analogs that were more active than the natural products themselves against certain cancer cell lines. nih.gov This highlights that even subtle "point mutations" in the structure can significantly modulate biological activity. nih.gov
The following table provides a general overview of the cytotoxicity of selected amphidinolides, illustrating the potent nature of this class of compounds.
| Compound | Cell Line(s) | Reported Cytotoxicity (IC50) |
| This compound | L1210, KB | Potent |
| Amphidinolide H | L1210, KB | Potent |
| Stragulin A | A2058 (melanoma) | 0.18 µM nih.gov |
| Caribenolide I | General | ~100-fold more active than Amphidinolide B mdpi.com |
This table is for illustrative purposes. IC50 values can vary significantly based on the cell line and assay conditions.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor determining the biological activity of many natural products, including this compound. nih.govbiomedgrid.comslideshare.net The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, meaning only one of a pair of mirror-image molecules is produced. nih.govmdpi.com This specific 3D structure is often essential for precise interaction with biological targets like proteins and enzymes. nih.govslideshare.net
For the amphidinolide family, the complex structure is defined by numerous chiral centers. nih.govontosight.aiontosight.ai The specific stereochemistry, often denoted by 'R' and 'S' configurations at these centers, is crucial for its potent cytotoxic activity. ontosight.ai Even small changes to the spatial arrangement of atoms can lead to vastly different biological effects, potentially rendering a compound inactive or, in some cases, toxic in unintended ways. biomedgrid.com While specific studies detailing the inversion of every stereocenter in this compound are not broadly available, the principle holds that its defined stereochemical configuration is integral to its potent bioactivity, affecting how it binds to its target proteins. ontosight.ainih.gov
The amphidinolide family consists of over 40 structurally diverse macrolides. nih.govnih.gov Comparing the structures and activities of these related compounds provides valuable SAR insights. mdpi.com
Ring Size and Potency: The most potent members of the family, often active at the picogram level, typically feature a 26-membered macrocycle, a characteristic shared by this compound. nih.govnih.gov
Structural Analogs: Comparisons between different amphidinolides reveal how structural variations affect cytotoxicity. For example, caribenolide I, which has a distinct structure incorporating an α-methylene epoxide and a pyran ring, showed approximately 100-fold greater cytotoxic activity than amphidinolide B. mdpi.com Similarly, iriomoteolides 14a and 14b, which are structural analogues of amphidinolides O and P, exhibit comparable cytotoxic potency against human cervix adenocarcinoma HeLa cells. mdpi.com
Opened vs. Closed Ring: A study on new amphidinolides isolated from the octocoral Stragulum bicolor found that while the new macrolides (amphidinolide PX1-PX3) showed varied activity, a related linear, opened-ring derivative named stragulin A displayed very potent and specific cytotoxicity against a human melanoma cell line. nih.gov This suggests that the macrocyclic ring, while common, is not an absolute requirement for high potency within the broader chemical family.
These comparative analyses help to identify the key pharmacophoric elements responsible for the potent biological effects of the amphidinolide family, guiding future efforts in the design of novel therapeutic agents. stanford.edu
Preclinical Research Investigations of Amphidinolide B6 Excluding Human Trials
In Vitro Pharmacological Profiling and Dose-Response Characterization
The initial assessment of a potential anticancer compound's efficacy begins with in vitro pharmacological profiling, primarily through cytotoxicity assays against various cancer cell lines. These assays are fundamental in determining the concentration-dependent effects of the compound on cell viability and proliferation. For Amphidinolide B6, several studies have documented its cytotoxic activity, providing a preliminary indication of its potential as an antineoplastic agent.
Research has shown that this compound exhibits cytotoxic effects against different human and murine cancer cell lines. Specifically, its activity has been quantified against human B lymphocyte DG-75 cells. nih.govoregonstate.edu Further studies have also reported its cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, although specific IC50 values for these were not provided in the reviewed literature. mit.educlockss.orgnih.gov
The dose-response relationship, a cornerstone of pharmacological characterization, has been established for this compound through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The reported IC50 value for this compound against the DG-75 cell line is 0.02 µg/mL. nih.govoregonstate.edu This potent in vitro activity underscores the compound's potential and provides a basis for further mechanistic and efficacy studies.
| Cell Line | Organism | Tissue/Disease Type | IC50 (µg/mL) | Citation |
|---|---|---|---|---|
| DG-75 | Human | B lymphocyte; Burkitt's Lymphoma | 0.02 | nih.govoregonstate.edu |
| L1210 | Murine | Lymphoma | Data not available in reviewed literature | mit.educlockss.orgnih.gov |
| KB | Human | Epidermoid Carcinoma | Data not available in reviewed literature | mit.educlockss.orgnih.gov |
Preliminary Insights from Cell-Based Mechanistic Assays
Based on the conducted literature search, specific studies detailing the cell-based mechanistic assays for this compound have not been identified in the public domain. While research on other amphidinolides has suggested mechanisms such as interaction with actin, these findings cannot be directly attributed to this compound without specific experimental evidence.
Translational Potential of this compound in Preclinical Oncology Research
The translational potential of a compound is assessed based on a comprehensive evaluation of its efficacy, mechanism of action, and performance in preclinical models. Due to the limited availability of data on the specific mechanism of action and in vivo efficacy for this compound, a detailed assessment of its translational potential in preclinical oncology research cannot be conclusively made at this time. While its potent in vitro cytotoxicity is promising, further research is required to substantiate its potential for future therapeutic development.
Future Perspectives and Emerging Research Avenues for Amphidinolide B6
Advances in Sustainable Production of Amphidinolide B6
The natural production of this compound by the symbiotic dinoflagellate Amphidinium sp. is exceedingly low, making large-scale harvesting from natural sources unsustainable and impractical for clinical development. nih.govresearchgate.net Research is, therefore, pivoting towards more reliable and scalable production methods.
Improved Dinoflagellate Cultivation: Optimizing the culture conditions of Amphidinium sp. is a primary strategy to enhance the yield of this compound. Studies on related Amphidinium species have shown that factors such as temperature, light intensity, photoperiod, and nutrient composition can significantly influence cell growth and metabolite production. mdpi.com Future research will likely focus on developing high-density, large-scale bioreactor cultivation systems. This involves fine-tuning environmental parameters to maximize the biomass and induce the biosynthetic pathways responsible for producing this compound.
Heterologous Biosynthesis: A more revolutionary approach lies in transferring the genetic machinery for this compound production into a more amenable host organism, such as E. coli or yeast. This process, known as heterologous biosynthesis, hinges on identifying and cloning the complete polyketide synthase (PKS) gene cluster responsible for assembling the complex macrolide structure. mdpi.com Researchers have successfully identified PKS gene fragments in amphidinolide-producing Amphidinium strains, a critical first step. nih.gov The subsequent challenges will be to sequence the entire gene cluster, understand its regulatory elements, and achieve functional expression in a heterologous host, which is a complex but potentially highly rewarding endeavor. nih.gov
| Production Strategy | Description | Key Challenges |
| Improved Dinoflagellate Cultivation | Optimization of physical and chemical parameters (light, temperature, media) in bioreactors to increase the yield of Amphidinium sp. and its production of this compound. | Slow growth rates of dinoflagellates, maintaining culture purity in large-scale systems, and the potential for batch-to-batch variability. mdpi.com |
| Heterologous Biosynthesis | Identification, cloning, and expression of the this compound polyketide synthase (PKS) gene cluster in a fast-growing, easily culturable host organism like bacteria or yeast. | Large size and complexity of PKS gene clusters, ensuring correct protein folding and post-translational modifications in a different host, and optimizing metabolic flux towards the desired product. nih.gov |
Innovations in Synthetic Methodologies for Accessing Diverse Analogue Libraries
Total synthesis provides an alternative route to this compound, bypassing the reliance on natural sources. While the total synthesis of such a complex molecule is a formidable task, it offers the invaluable opportunity to create structural analogues. nih.gov The development of "diverted total synthesis" strategies allows for the modification of late-stage synthetic intermediates to produce a variety of related compounds. nih.gov This approach has been successfully used for other amphidinolides, like X and Y, to generate novel analogues and conduct initial structure-activity relationship (SAR) studies. nih.gov Future synthetic efforts will likely focus on developing more convergent and efficient routes, enabling the systematic modification of different domains of the this compound molecule to build diverse analogue libraries for biological screening.
Deeper Mechanistic Understanding Through Advanced Biophysical and Proteomic Studies
While this compound is known for its cytotoxicity, a detailed understanding of its mechanism of action is crucial for its development as a therapeutic agent. nih.gov Studies on other amphidinolides, such as B1, H1, J, K, and X, have revealed that they interact with actin, a critical component of the cell's cytoskeleton. nih.gov These related compounds can either stabilize or destabilize actin filaments, thereby disrupting essential cellular processes like cell division and motility. nih.gov It is highly probable that this compound shares this target.
Future research will employ advanced biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to characterize the direct interaction between this compound and actin. Furthermore, proteomics-based approaches can provide a global view of the cellular response to the compound, identifying not only the primary target but also downstream signaling pathways affected by its activity. This deeper mechanistic insight will be invaluable for understanding its selectivity and potential side effects.
Exploration of Novel Biological Activities Beyond Cytotoxicity
The vast chemical diversity of marine macrolides suggests that their biological activities may extend beyond cytotoxicity. mdpi.com While this compound was initially identified due to its potent effect on cancer cells, it is plausible that it possesses other pharmacological properties at non-cytotoxic concentrations. nih.gov Marine macrolides as a class have demonstrated a wide array of bioactivities, including antiviral, antifungal, and anti-inflammatory effects. mdpi.com For instance, some macrolides have shown anti-HIV activity. mdpi.com Future research should involve screening this compound and its synthetic analogues against a broader range of biological targets, including enzymes, ion channels, and receptors involved in various diseases. This could unveil novel therapeutic applications for this class of molecules, potentially in areas like infectious diseases or inflammatory disorders.
Design and Synthesis of Chemically Simplified this compound Derivatives with Retained Bioactivity
The structural complexity of this compound presents a significant hurdle for its chemical synthesis and development. A key goal for medicinal chemists is to identify the "pharmacophore"—the essential core structure responsible for its biological activity. Structure-activity relationship (SAR) studies on related amphidinolides have begun to shed light on this, indicating that features like an allyl epoxide and an s-cis-diene moiety can be crucial for cytotoxicity. acs.org
By systematically synthesizing and testing simplified analogues, it may be possible to design derivatives that are easier to produce yet retain the potent bioactivity of the parent compound. ub.edu This "molecular editing" approach aims to remove synthetically challenging but non-essential structural features, leading to more "drug-like" molecules with improved properties. The ultimate goal is to create a potent, selective, and synthetically accessible analogue of this compound that can be advanced into preclinical and clinical development.
Q & A
Q. Q1. What are the primary synthetic strategies for amphidinolide B6, and how do they address its macrolide structural complexity?
this compound, a cytotoxic macrolide, is synthesized via multi-step strategies involving ring-closing metathesis (RCM), asymmetric aldol reactions, and stereoselective oxidation. Key steps include the construction of the 18-membered macrolactone core and installation of stereocenters using chiral auxiliaries or catalytic asymmetric methods. For example, total synthesis of related amphidinolides (e.g., B1) employs a 25-step sequence starting from lactic acid derivatives, with critical intermediates validated by X-ray crystallography and NMR spectroscopy . Methodological focus should prioritize retrosynthetic analysis to fragment the macrolide into manageable synthons while preserving stereochemical fidelity.
Q. Q2. How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?
Standard protocols involve in vitro cytotoxicity assays (e.g., MTT, SRB) using panels of cancer cell lines (e.g., HeLa, Jurkat) with IC₅₀ determination. Experimental design must include:
- Controls : Negative (DMSO vehicle) and positive (e.g., doxorubicin).
- Dose-response curves : 8–10 concentrations in triplicate.
- Mechanistic follow-ups : Apoptosis assays (Annexin V/PI staining) or cell-cycle analysis (flow cytometry).
Data interpretation should account for batch variability in compound purity and cell-line authentication (e.g., STR profiling) to ensure reproducibility .
Q. Q3. What analytical techniques are essential for characterizing this compound’s structure and purity?
High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D COSY/HSQC) are critical for structural elucidation. Purity assessment requires HPLC-UV/ELSD with C18 columns and chiral stationary phases to resolve stereoisomers. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical confirmation. Researchers must cross-validate data with synthetic standards and literature-reported spectra to mitigate misassignment risks .
Advanced Research Questions
Q. Q4. How can stereochemical inconsistencies in this compound synthesis be resolved using computational and experimental methods?
Discrepancies in stereochemical outcomes often arise during macrolactonization or epoxide formation. Solutions include:
- DFT calculations : To predict transition-state energetics for stereoselective steps.
- Microscale parallel synthesis : Testing multiple catalysts (e.g., Jacobsen’s epoxidation catalysts) to optimize enantiomeric excess.
- Crystallographic validation : Co-crystallization with heavy atoms (e.g., bromine derivatives) for unambiguous configuration determination.
Collaboration with specialists in quantum chemistry or crystallography is recommended to address persistent ambiguities .
Q. Q5. What methodologies are employed to reconcile contradictory cytotoxicity data for this compound across studies?
Contradictions may stem from differential cell-line sensitivity or compound stability. Researchers should:
- Standardize assays : Use identical cell lines, passage numbers, and incubation times.
- Quantify degradation : LC-MS stability tests under assay conditions (e.g., serum-containing media).
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.
A Delphi consensus approach with oncology experts can refine experimental protocols and validate hypotheses .
Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while reducing off-target effects?
SAR strategies include:
- Modular synthesis : Altering the macrolide’s acyl chain or epoxide moiety.
- Pharmacophore mapping : Molecular docking against putative targets (e.g., tubulin).
- Proteomics : Identify binding partners via pull-down assays with biotinylated analogs.
Prioritize analogs with >10-fold selectivity in cytotoxicity screens (e.g., NCI-60 panel) and validate mechanisms using CRISPR knockouts of target proteins .
Q. Q7. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how are pharmacokinetic challenges addressed?
Use immunodeficient mice (e.g., NSG) xenografted with amphidinolide-sensitive tumors (e.g., leukemia). Challenges include:
- Low solubility : Formulate with cyclodextrins or lipid nanoparticles.
- Rapid clearance : Conduct PK/PD studies with LC-MS quantification of plasma levels.
- Toxicity : Monitor organ histopathology and serum biomarkers (ALT, creatinine).
Dose escalation studies with toxicity scoring (e.g., CTCAE criteria) are critical for translational feasibility .
Methodological Frameworks for Research Design
Q. Q8. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
- Feasible : Ensure access to synthetic intermediates and validated assays.
- Novel : Focus on underexplored targets (e.g., ferroptosis induction).
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with NIH priorities for natural-product anticancer agents.
Pilot studies to assess feasibility are mandatory before large-scale investigations .
Q. Q9. What strategies mitigate reproducibility issues in this compound research?
- Open data : Deposit synthetic protocols in repositories (e.g., Zenodo).
- Collaborative validation : Partner with independent labs to replicate key findings.
- Batch documentation : Record compound storage conditions (temperature, light exposure).
Journals like JACS now require detailed SI files for synthetic procedures and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
